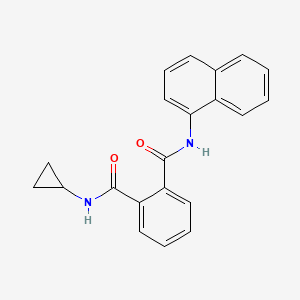![molecular formula C23H32N4O2 B5502744 2-benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502744.png)
2-benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, which share a core structural motif with the compound , involves diverse synthetic strategies. For instance, a practical and divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes has been described, highlighting efficient Michael addition reactions and the possibility of introducing various substituents, such as butyl, phenyl, and propoxyl groups, to the core structure (Yang et al., 2008). Moreover, solid-phase synthesis techniques have facilitated the direct annulation of primary amines to diazaspirocycles, emphasizing the role of innovative resin linkers in enhancing the synthesis efficiency (Macleod et al., 2006).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated through various techniques, including X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. The structural determinants for the biological activity of similar compounds have been explored, revealing the significance of the spirocyclic benzamide moiety for ligand-binding affinity (Bavo et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving diazaspirocycles are diverse and can lead to various derivatives with potential biological activities. For example, cascade cyclization reactions have been utilized to synthesize diazaspiro[5.5]undecane derivatives, demonstrating the versatility of these compounds in chemical transformations (Islam et al., 2017).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility and crystal structure, are crucial for their application in drug development. The crystal structure of these compounds often exhibits significant hydrogen bonding and π-π stacking interactions, influencing their solubility and stability (Silaichev et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of diazaspiro[5.5]undecane derivatives, are influenced by their unique structural features. Studies on their photophysical behavior and solvatochromic analysis have shed light on the electronic properties and the effect of solvent polarity on their behavior, providing insights into their potential pharmacological applications (Aggarwal & Khurana, 2015).
Aplicaciones Científicas De Investigación
Antihypertensive Applications
Compounds within the 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-one family, including structures similar to the queried compound, have been prepared and evaluated for their antihypertensive effects in spontaneously hypertensive rats. The antihypertensive activity was found to be predominantly due to peripheral alpha 1-adrenoceptor blockade, indicating their potential utility in hypertension treatment (Clark et al., 1983).
Synthesis Techniques
Research has highlighted the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, including 2,9-diazaspiro[5.5]undecanes, using direct annulation of primary amines with resin-bound bismesylates. This technique emphasizes the importance of α-methyl benzyl carbamate resin linker for the cleavage of the heterocycles under mildly acidic conditions without contaminating linker-derived N-alkylated byproducts (Macleod et al., 2006).
Immunomodulatory Effects
Another study focused on the structure-activity relationships of 3,9-diazaspiro[5.5]undecane-based compounds, identifying them as potent γ-aminobutyric acid type A receptor (GABAAR) antagonists with low cellular membrane permeability. These findings suggest a promising lead structure for peripheral GABAAR inhibition with potential immunomodulatory applications (Bavo et al., 2021).
Bioactive Compound Synthesis
The synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-triones via double Michael addition represents a novel approach to creating nitrogen-containing spiro heterocycles. These compounds have been synthesized efficiently in high yields, showcasing the versatility of spirocyclic compounds in drug design (Aggarwal et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-benzyl-9-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-18(2)14-21-24-20(25-29-21)16-26-12-10-23(11-13-26)9-8-22(28)27(17-23)15-19-6-4-3-5-7-19/h3-7,18H,8-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVETZAGTZFTQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NO1)CN2CCC3(CCC(=O)N(C3)CC4=CC=CC=C4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclopentyl-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B5502673.png)
![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5502688.png)
![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine](/img/structure/B5502694.png)
![5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5502700.png)
![2-methyl-4-(3-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5502703.png)
![4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502706.png)
![5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine](/img/structure/B5502713.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine](/img/structure/B5502732.png)
![2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5502736.png)
![N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5502740.png)

![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)